molecular formula C18H13ClN2OS2 B2952398 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one CAS No. 902900-86-1

3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one

Cat. No.: B2952398
CAS No.: 902900-86-1
M. Wt: 372.89
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Description

The compound 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one features a bicyclic framework comprising a thiazolo[3,4-a]quinazolinone core fused with a hexahydro ring system. Key structural attributes include:

  • 3-Chlorophenyl substituent: Introduces steric bulk and electronic effects via the electron-withdrawing chlorine atom.
  • Sulfanylidene (C=S) moiety: Participates in hydrogen bonding and metal coordination, critical for biological interactions.

This compound’s structural complexity necessitates precise synthetic routes and thorough spectroscopic validation.

Properties

IUPAC Name

3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS2/c1-2-20-16-15(11-6-5-7-12(19)10-11)24-18(23)21(16)14-9-4-3-8-13(14)17(20)22/h5-7,10,13-14H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTMBYXKKZRHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CCCCC2N3C1=C(SC3=S)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of anthranilic acid with cinnamoylisothiocyanate, followed by cyclization and further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles to minimize waste and improve yield. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosinase and α-glucosidase, which play crucial roles in various biological processes . By binding to these enzymes, the compound can disrupt their normal function, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Core Variations

Thiazoloquinazolinones vs. Imidazoquinazolinones
  • Target Compound: Features a thiazolo[3,4-a]quinazolinone core with a hexahydro ring, conferring rigidity and conformational stability .
  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one (): Core: Imidazo[1,5-a]quinazolinone with a tetrahydro ring, reducing saturation compared to the target. Substituents: 4-Chlorophenyl (vs. 3-chlorophenyl in the target), altering steric and electronic interactions. Synthesis: Utilizes N,N'-dithiocarbonyldiimidazole for thioxo group introduction, validated by DFT-NMR analysis .
Thiazolidinone Derivatives
  • (5Z)-5-(Benzodioxolylmethylene)-thiazolidin-4-one (): Core: Thiazolidinone (non-fused), lacking the quinazolinone moiety. Substituents: Benzodioxolyl and methoxyphenyl groups, increasing aromaticity and electron density. Yield: 10% via multi-step condensation, highlighting synthetic challenges .
  • 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-thioxo-thiazolidin-4-one ():
    • Substituents : Pyrazolyl and 3-chloro-4-methoxyphenyl groups, introducing bulkier substituents than the target’s ethyl group.
Tetrahydroquinazolinones
  • 3-Allyl-2-sulfanylidene-tetrahydroquinazolin-4-one (): Core: Tetrahydroquinazolinone with a sulfanylidene group.

Substituent Effects

Position/Group Target Compound Analogues (Examples) Impact on Properties
Chlorophenyl 3-Chlorophenyl 4-Chlorophenyl () Alters steric hindrance and electronic distribution. 3-substitution may enhance meta-directed interactions.
Alkyl Groups Ethyl Allyl (), Methoxy () Ethyl improves lipophilicity; allyl/methoxy may increase reactivity or polarity.
Sulfur Moieties Sulfanylidene (C=S) Thioxo () Both groups enable hydrogen bonding; C=S may offer stronger metal coordination.

Biological Activity

The compound 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one is a member of the thiazoloquinazoline family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity in detail, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound typically involves a multi-step process that includes the reaction of appropriate precursors under controlled conditions. For example, one method involves reacting 3-(2-chlorophenyl)-1-phenyl-2-propen-1-one with a thiazole derivative in an ethanol solvent, followed by purification through crystallization techniques . The yield of synthesized compounds can vary based on reaction conditions but often achieves yields around 70-80%.

Table 1: Synthesis Overview

StepReactantsConditionsYield
13-(2-chlorophenyl)-1-phenyl-2-propen-1-one + Thiazole derivativeEthanol, reflux74%
2Crystallization from chloroform-ethanolSlow evaporation-

Antimicrobial Properties

Research indicates that thiazoloquinazolines exhibit significant antimicrobial activity. In vitro studies have shown that the compound demonstrates effectiveness against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics .

Anticancer Activity

Thiazoloquinazoline derivatives have also been investigated for their anticancer properties. A study reported that the compound inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of thiazoloquinazolines can be significantly influenced by substituents on the phenyl ring. For example, the presence of electron-withdrawing groups such as chlorine enhances activity against certain targets. The compound's structure allows for various modifications that can optimize its pharmacological profiles .

Table 2: Structure-Activity Relationship Data

Substituent PositionTypeEffect on Activity
3ChlorineIncreased potency
4MethylReduced potency
2HydroxylVariable effects

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, the compound was evaluated alongside traditional antibiotics. It exhibited a minimum inhibitory concentration (MIC) lower than that of some commonly used antibiotics against resistant strains of bacteria. This suggests its potential as a lead compound for developing new antimicrobial therapies.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using breast cancer cell lines to assess the cytotoxic effects of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant antiproliferative effects at micromolar concentrations. Flow cytometry analyses confirmed that treated cells underwent apoptosis .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how do they compare in yield and scalability?

Methodological Answer: Synthesis of this thiazoloquinazolinone derivative typically involves multi-step heterocyclic condensation. Key approaches include:

  • PEG-400-mediated catalysis : A solvent-free method using PEG-400 as a green medium with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. This method achieves ~75% yield with reduced reaction time (1–2 hours) .
  • Biginelli reaction : Cyclocondensation of aldehydes, thioureas, and β-ketoesters under reflux conditions. For example, ethyl acetoacetate and 3-amino-5-methylisoxazole yield intermediates with 60–80% efficiency .
  • Hydrogenation of intermediates : Post-condensation hydrogenation using catalysts like Pd/C or Raney Ni to reduce double bonds in the thiazolidinone core .

Q. Comparison Table :

MethodCatalyst/SolventTemperature (°C)Yield (%)Scalability
PEG-400-mediatedBleaching Earth70–8075High
Biginelli reactionAcidic conditionsReflux65Moderate
HydrogenationPd/C, H₂RT–5080Lab-scale

Q. How should researchers purify and validate the compound’s structural integrity?

Methodological Answer:

  • Purification : Use recrystallization from hot ethanol or water-ethanol mixtures. For complex mixtures, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
  • Validation :
    • TLC : Monitor reaction progress using hexane:ethyl acetate (7:3) with UV visualization .
    • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., thioamide protons at δ 10–12 ppm) .
  • IR : Identify C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
    • X-ray crystallography : Resolve stereochemistry (e.g., Z/E configuration of sulfanylidene groups) .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

Methodological Answer:

  • Thermal stability : DSC/TGA to assess decomposition points (typically >200°C for thiazoloquinazolinones) .
  • Solubility : Test in DMSO, ethanol, and chloroform using UV-Vis spectroscopy.
  • HPLC-PDA : Purity assessment with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers elucidate reaction mechanisms for substituent modifications (e.g., oxidation or substitution)?

Methodological Answer:

  • Oxidation studies : Treat with H₂O₂ or KMnO₄ to convert C=S to sulfoxides/sulfones. Monitor via NMR (disappearance of δ 10–12 ppm signals) .
  • Electrophilic substitution : Introduce halogens (Cl, Br) using NCS or NBS in DCM. Use DFT calculations to predict regioselectivity .
  • Kinetic isotope effects : Compare reaction rates with deuterated analogs to confirm proton transfer steps .

Q. What strategies optimize bioactivity through structural derivatives?

Methodological Answer: Modify the 3-chlorophenyl or ethyl groups to enhance target binding:

  • Triazole hybrids : Replace the thiazolidinone with triazole rings to improve metabolic stability .
  • Halogenation : Introduce F or Cl at meta/para positions to modulate lipophilicity (logP) .

Q. Derivative Activity Table :

DerivativeModificationBioactivity (IC₅₀)Target
Triazole analogThiazolo → triazole5.2 µMKinase inhibition
4-Fluoro-phenyl variantCl → F at C43.8 µMHemoglobin binding
Sulfone derivativeC=S → C=O>50 µMInactive metabolite

Q. How to address contradictions in reported biological targets (e.g., hemoglobin vs. kinase)?

Methodological Answer:

  • Competitive binding assays : Use SPR or ITC to compare affinity for hemoglobin subunits vs. kinases .
  • Gene knockout models : CRISPR-Cas9 silencing of putative targets in cell lines to observe phenotypic changes .
  • Molecular docking : Align the compound’s structure with hemoglobin (PDB: 1HHO) and kinase (PDB: 1ATP) active sites .

Q. What experimental designs assess environmental fate and ecotoxicity?

Methodological Answer:

  • OECD 307 guideline : Soil degradation studies under aerobic/anaerobic conditions with LC-MS/MS quantification .
  • Algal toxicity tests : Expose Chlorella vulgaris to 0.1–100 mg/L and measure growth inhibition (EC₅₀) .
  • QSAR modeling : Predict bioaccumulation (logKow) and persistence (DT₅₀) using EPI Suite software .

Q. How to resolve discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Standardized protocols : Use deuterated solvents (CDCl₃, DMSO-d₆) and internal standards (TMS) for NMR .
  • Interlaboratory validation : Share samples with independent labs to verify reproducibility .
  • High-field NMR (600+ MHz) : Resolve overlapping signals in complex regions (e.g., δ 7–8 ppm for aromatic protons) .

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